

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl Diphenylphosphinite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

Ethyl diphenylphosphinite, with the linear formula $(C_6H_5)_2POC_2H_5$, is a liquid at room temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.[1] Its molecular weight is 230.24 g/mol .[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. For Ethyl diphenylphosphinite, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Diphenylphosphinite



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.6 - 7.2	Multiplet	-	10H, Aromatic protons (C ₆ H ₅)
3.95	Doublet of quartets	J(H,H) = 7, J(P,H) = 10	2H, Methylene protons (-OCH2CH3)
1.30	Triplet	J(H,H) = 7	3H, Methyl protons (- OCH ₂ CH ₃)
Solvent: CDCl₃			

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Assignment
C (ipso, P-C)
C (ortho)
C (meta)
C (para)
-OCH ₂
-CH₃

Note: These are predicted values and may differ

from experimental results.

Table 3: Predicted ³¹P NMR Spectroscopic Data for Ethyl Diphenylphosphinite



Chemical Shift (δ) ppm	Assignment	
~115	Р	
Note: This is a predicted value referenced to 85% H₃PO₄ and may differ from experimental results.		

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for the P-O-C linkage and the phenyl groups.

Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070 - 3010	Medium	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (aliphatic)
1590, 1480, 1435	Medium to Strong	C=C stretching (aromatic ring)
1070 - 1020	Strong	P-O-C stretching (asymmetric)
740 - 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite



m/z	Relative Intensity	Assignment
230	High	[M] ⁺ (Molecular ion)
202	Moderate	[M - C ₂ H ₄] ⁺
185	High	[(C ₆ H ₅) ₂ P] ⁺
154	Moderate	[C12H10]+ (Biphenyl)
77	Moderate	[C ₆ H ₅]+

Note: These are predicted fragmentation patterns and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride with ethanol in the presence of a base like pyridine. The product is typically purified by Kugelrohr distillation.

- Sample Preparation: A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
- ¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled spectrum is obtained with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ³¹P NMR: The spectrum is acquired at 162 MHz with proton decoupling. A 30° pulse width and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

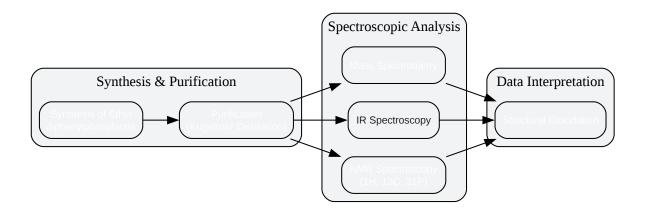


A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, which is maintained at a temperature of 200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole mass analyzer.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl diphenylphosphinite.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl diphenylphosphinite.

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References

- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl Diphenylphosphinite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469441#spectroscopic-data-nmr-ir-ms-of-ethyl-diphenylphosphinite]

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